molecular formula C26H27N5O B11205638 N-benzyl-4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide

N-benzyl-4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide

Cat. No.: B11205638
M. Wt: 425.5 g/mol
InChI Key: POXKTOWAGGPYIW-UHFFFAOYSA-N
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Description

N-BENZYL-4-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-4-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-4-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated compounds.

Scientific Research Applications

N-BENZYL-4-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)PIPERAZINE-1-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-BENZYL-4-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with enzymes and receptors, modulating their activity . This compound may inhibit certain enzymes or bind to specific receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

  • Benzimidazole
  • Mebendazole
  • Albendazole
  • Thiabendazole

Uniqueness

What sets N-BENZYL-4-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)PIPERAZINE-1-CARBOXAMIDE apart is its unique structure, which combines a benzimidazole core with a piperazine ring and a benzyl group. This unique combination may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C26H27N5O

Molecular Weight

425.5 g/mol

IUPAC Name

N-benzyl-4-(1-benzylbenzimidazol-2-yl)piperazine-1-carboxamide

InChI

InChI=1S/C26H27N5O/c32-26(27-19-21-9-3-1-4-10-21)30-17-15-29(16-18-30)25-28-23-13-7-8-14-24(23)31(25)20-22-11-5-2-6-12-22/h1-14H,15-20H2,(H,27,32)

InChI Key

POXKTOWAGGPYIW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C(=O)NCC5=CC=CC=C5

Origin of Product

United States

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